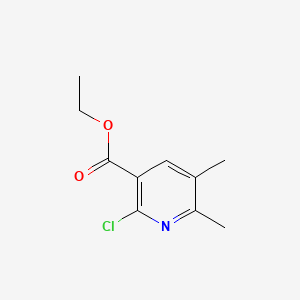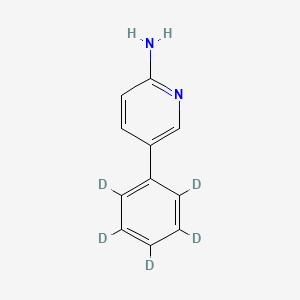
Ethyl 4-Chloroacetoacetate-13C4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-Chloroacetoacetate-13C4 is a stable isotope-labeled compound with the molecular formula C2(13C)4H9ClO3 and a molecular weight of 168.56 . This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry, due to its unique isotopic labeling which allows for detailed tracking and analysis in various reactions and processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Ethyl 4-Chloroacetoacetate-13C4 typically involves the chlorination of ethyl acetoacetate. One common method includes cooling ethyl acetoacetate to 0-5°C, followed by the dropwise addition of sulfuryl chloride while maintaining the temperature . The reaction mixture is then stirred at room temperature for 2-4 hours. After the reaction, the mixture is heated to 85-95°C to distill and recover unreacted ethyl acetoacetate, yielding the crude product .
Industrial Production Methods
For industrial production, a continuous device and method have been developed to produce this compound efficiently. This method minimizes the formation of byproducts and achieves a high yield of over 97% . The process involves the continuous chlorination of ethyl acetoacetate using sulfuryl chloride, with careful control of reaction conditions to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-Chloroacetoacetate-13C4 undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the chlorine atom.
Reduction Reactions: It can be reduced to form ethyl 4-chloro-3-hydroxybutyrate.
Oxidation Reactions: It can undergo oxidation to form corresponding carboxylic acids.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols under basic conditions.
Reduction: Catalysts like recombinant Escherichia coli containing carbonyl reductase can be used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are typically used.
Major Products
Substitution: Products include various substituted acetoacetates.
Reduction: The major product is ethyl 4-chloro-3-hydroxybutyrate.
Oxidation: The major products are carboxylic acids.
Applications De Recherche Scientifique
Ethyl 4-Chloroacetoacetate-13C4 is widely used in scientific research due to its stable isotopic labeling. Some key applications include:
Chemistry: Used as a precursor in the synthesis of phosphorus ylides and other complex organic molecules.
Biology: Utilized in metabolic studies to trace biochemical pathways.
Medicine: Employed in the synthesis of chiral drugs and intermediates.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Ethyl 4-Chloroacetoacetate-13C4 involves its participation in various biochemical reactions. For instance, in reduction reactions, it is converted to ethyl 4-chloro-3-hydroxybutyrate by carbonyl reductase enzymes . This process involves the transfer of electrons to the carbonyl group, reducing it to a hydroxyl group. The molecular targets include enzymes like carbonyl reductase, which facilitate these transformations .
Comparaison Avec Des Composés Similaires
Ethyl 4-Chloroacetoacetate-13C4 can be compared with other similar compounds such as:
Ethyl 4-chloroacetoacetate: The non-labeled version, used similarly in organic synthesis.
Ethyl 3-oxo-4-chlorobutanoate: Another chlorinated acetoacetate with slightly different reactivity.
Ethyl cyanoacetate: Used in similar synthetic applications but with a cyano group instead of a chloro group.
This compound is unique due to its isotopic labeling, which allows for more precise tracking and analysis in research applications .
Propriétés
IUPAC Name |
ethyl 4-chloro-3-oxo(1,2,3,4-13C4)butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO3/c1-2-10-6(9)3-5(8)4-7/h2-4H2,1H3/i3+1,4+1,5+1,6+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLRLMWUFVDREV-PQVJJBODSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[13C](=O)[13CH2][13C](=O)[13CH2]Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one-d15](/img/structure/B565111.png)

![2-Azido-3,4-dimethylimidazo[4,5-f]quinoline-d3](/img/structure/B565115.png)
![2-Amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-F]quinoxaline-d3](/img/structure/B565118.png)



![5-(2-Ethoxy-5-((4-methylpiperazin-1-yl)sulfonothioyl)phenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B565127.png)
